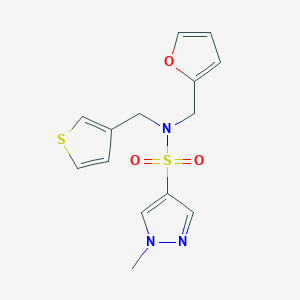

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Description

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1797212-96-4 ) is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with methyl, furan-2-ylmethyl, and thiophen-3-ylmethyl groups. The compound combines aromatic heterocycles (furan and thiophene) with a sulfonamide moiety, making it structurally unique.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-6-21-11-12)9-13-3-2-5-20-13/h2-7,10-11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCTXHMHHDRTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under specific conditions to form the pyrazole core. The reaction conditions often require the use of strong bases or acids, and the process may be carried out under reflux or in a microwave-assisted synthesis setup to enhance reaction efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Table 1: Key Structural Analogues and Their Features

*Calculated molecular weight based on formula C₁₄H₁₆N₄O₃S₂.

Electronic and Steric Properties

- Furan vs. Thiophene : The target compound’s furan-2-ylmethyl group provides an oxygen atom, enabling hydrogen bonding, while the thiophen-3-ylmethyl group’s sulfur atom offers hydrophobic and π-π stacking interactions. This dual functionality is absent in analogues like CAS 1185554-32-8 (thiophene-only) or thiadiazole derivatives .

- Sulfonamide Positioning : The pyrazole-4-sulfonamide core contrasts with imidazole-4-sulfonamide derivatives (), where the sulfonamide’s placement relative to the heterocycle affects target binding .

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole core with substituents that include furan and thiophene rings, contributing to its unique chemical reactivity and biological profile. The molecular formula is , and it has a molecular weight of approximately 286.34 g/mol.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that the compound could reduce the production of these cytokines in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide | 61–85% | 76–93% |

| Dexamethasone (Standard) | 76% | 86% |

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HCT116 | 0.95 | Inhibition of VEGF-induced proliferation |

3. Antimicrobial Activity

Preliminary studies suggest that N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with rheumatoid arthritis, administration of pyrazole-based compounds resulted in significant reductions in inflammatory markers compared to placebo groups.

- Anticancer Efficacy : A study published in Cancer Research demonstrated that a similar pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential for development as an anticancer drug.

Q & A

Basic Research Question

TRPM8 Channel Antagonism : Fluorometric assays using HEK293 cells expressing human TRPM8 measure calcium influx inhibition (IC₅₀). Compare selectivity against TRPV1/TRPA1 to assess specificity .

Enzyme Inhibition : Screen against farnesyltransferase (e.g., malaria parasite assays) to evaluate potential antiparasitic activity, using IC₅₀ values and time-dependent inhibition kinetics .

Advanced Consideration : Use patch-clamp electrophysiology to validate TRPM8 blockade kinetics and voltage-dependence .

How do structural modifications influence its pharmacological profile?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal:

Furan vs. Thiophene : Replacing the thiophen-3-yl group with furan-2-yl reduces TRPM8 affinity by ~10-fold, highlighting the importance of sulfur-mediated interactions .

Sulfonamide Substitution : Introducing electron-withdrawing groups (e.g., -CN) at the pyrazole 4-position enhances metabolic stability but may reduce solubility .

N-Alkylation : Methylation at the pyrazole 1-position prevents sulfonamide hydrolysis, improving plasma stability .

Methodology : Synthesize analogs via parallel synthesis, and use multivariate regression to correlate logP with IC₅₀ .

How are synthetic impurities characterized and mitigated?

Advanced Research Question

Common Impurities :

- Di-alkylated byproducts : Formed due to excess alkylating agent. Detect via LC-MS (m/z + alkyl group mass).

- Sulfonamide Hydrolysis : Acidic conditions may cleave the sulfonamide, yielding pyrazole-sulfonic acid (monitor by TLC at Rf 0.3 in EtOAc/hexane) .

Mitigation Strategies :

- Use controlled stoichiometry (1:1.05 ratio of amine to alkylating agent).

- Employ scavenger resins (e.g., polymer-bound carbonate) to quench excess reagents .

How can contradictions in biological assay data be resolved?

Advanced Research Question

Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO for TRPM8) to rule out cell-specific artifacts .

Metabolite Interference : Perform LC-MS/MS on post-assay lysates to detect active metabolites (e.g., demethylated derivatives) .

Off-Target Effects : Use CRISPR-knockout models to confirm target specificity. For example, TRPM8-KO cells should show no response .

Case Study : If TRPM8 IC₅₀ differs between fluorometric and electrophysiology assays, recalibrate calcium dye sensitivity using a standard agonist (e.g., menthol) .

What computational tools aid in optimizing its drug-likeness?

Advanced Research Question

ADMET Prediction : Use SwissADME to estimate permeability (LogP <3), solubility (ESOL LogS), and CYP450 inhibition risk .

Molecular Dynamics (MD) : Simulate sulfonamide-protein interactions (e.g., with TRPM8’s transmembrane domain) to guide substituent design .

Free Energy Perturbation (FEP) : Quantify binding energy changes for analogs (e.g., furan→thiophene) to prioritize synthesis .

Validation : Corrogate computational predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.